molecular formula C6H5ClN4O3 B2521244 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride CAS No. 2230802-87-4

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride

Cat. No.: B2521244
CAS No.: 2230802-87-4
M. Wt: 216.58
InChI Key: WHJJSCSZLWERHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H5ClN4O3 and its molecular weight is 216.58. The purity is usually 95%.
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Scientific Research Applications

  • Nucleophilic Rearrangements : Potapov et al. (2012) describe nucleophilic rearrangements involving azolopyrimidines. They found that the alkaline hydrolysis reaction of certain esters results in the formation of 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidines rather than the expected carboxylic acids. This study highlights a novel rearrangement in the pyrimidine ring, indicating potential applications in synthetic chemistry and materials science (Potapov et al., 2012).

  • Ring-Chain Isomerism : Pryadeina et al. (2008) found that certain ethyl carboxylates of 7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine are subject to ring-chain isomerism. This isomerism depends on the solvent and the substituent's length, suggesting potential applications in developing new molecular structures and materials (Pryadeina et al., 2008).

  • Synthetic Applications : Divate and Dhongade-Desai (2014) synthesized derivatives of [1,2,4]triazolo[4,3a]pyrimidine using a microwave-assisted one-pot protocol, demonstrating the efficiency of this method. This suggests potential use in pharmaceuticals and organic synthesis (Divate & Dhongade-Desai, 2014).

  • Crystal Structure Analysis : Canfora et al. (2010) analyzed the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments. This study provides insights into the potential biological activity of coordination compounds, which could be useful in drug development and materials science (Canfora et al., 2010).

Properties

IUPAC Name

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3.ClH/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6;/h1-2H,(H,12,13)(H,7,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMQNXWXXGURSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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